molecular formula C22H36N4O9 B6348159 Caspase-6 inhibitor II CAS No. 319494-39-8

Caspase-6 inhibitor II

Cat. No.: B6348159
CAS No.: 319494-39-8
M. Wt: 500.5 g/mol
InChI Key: KYUFGGNCJRWMDN-UHFFFAOYSA-N
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Description

Caspase-6 inhibitor II is a synthetic compound designed to inhibit the activity of caspase-6, an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death. Caspase-6 is involved in the cleavage of various cellular substrates, leading to cell death. Dysregulation of caspase-6 activity has been linked to several neurodegenerative diseases, making caspase-6 inhibitors potential therapeutic agents for conditions such as Alzheimer’s disease and Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caspase-6 inhibitor II typically involves the use of peptide-based substrates modified with specific functional groups to enhance their inhibitory activity. One common approach is the incorporation of aldehyde, ketone, or nitrile groups, which can form reversible covalent bonds with the active site cysteine of caspase-6 . The reaction conditions often include the use of organic solvents and mild temperatures to ensure the stability of the peptide substrates.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptide-based inhibitors with high purity and yield. The process includes the sequential addition of amino acids to a solid support, followed by cleavage and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Caspase-6 inhibitor II primarily undergoes covalent binding reactions with the active site cysteine of caspase-6. This interaction is crucial for its inhibitory activity. The compound may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in its structure .

Common Reagents and Conditions: The synthesis and reactions of this compound often involve the use of organic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and mild temperatures to maintain the stability of the peptide substrates. Reducing agents, such as dithiothreitol (DTT), may be used to prevent oxidation of the active site cysteine .

Major Products: The primary product of the reaction between this compound and caspase-6 is a covalent complex formed between the inhibitor and the enzyme. This complex effectively blocks the enzymatic activity of caspase-6, preventing the cleavage of cellular substrates and subsequent apoptosis .

Scientific Research Applications

Caspase-6 inhibitor II has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the structure and function of caspase-6.

    Biology: In biological research, this compound is employed to investigate the role of caspase-6 in apoptosis and other cellular processes.

    Medicine: this compound holds potential as a therapeutic agent for neurodegenerative diseases.

    Industry: In the pharmaceutical industry, this compound is used in drug discovery and development.

Mechanism of Action

Caspase-6 inhibitor II exerts its effects by covalently binding to the active site cysteine of caspase-6. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting its activity. The molecular target of this compound is the catalytic cysteine residue within the active site of caspase-6 . The inhibition of caspase-6 activity disrupts the apoptotic signaling pathways, leading to reduced cell death and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Caspase-6 inhibitor II can be compared with other caspase inhibitors, such as caspase-3 and caspase-7 inhibitors. While all these inhibitors target cysteine proteases involved in apoptosis, this compound is unique in its selectivity for caspase-6 over other caspases . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:

    Caspase-3 Inhibitors: These inhibitors target caspase-3, another key enzyme in the apoptotic pathway.

    Caspase-7 Inhibitors: Caspase-7 inhibitors are designed to inhibit the activity of caspase-7, which works in conjunction with caspase-3 and caspase-6 in apoptosis.

Biological Activity

Caspase-6 is a cysteine protease that plays a pivotal role in programmed cell death, neurodegeneration, and various diseases, including Alzheimer's disease and Huntington's disease. The development of inhibitors targeting caspase-6, such as Caspase-6 Inhibitor II, has garnered significant attention due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and implications based on diverse research findings.

Caspase-6 is known for its unique role in apoptosis and neurodegeneration. It is activated through various pathways and cleaves specific substrates that contribute to cellular dysfunction. The inhibition of caspase-6 can prevent the cleavage of critical proteins involved in neurodegenerative processes.

  • Zinc-Mediated Allosteric Inhibition : Research indicates that zinc can allosterically inhibit caspase-6 by locking it into an inactive conformation. This mechanism suggests that metal ions may influence caspase activity and could be leveraged in drug development .
  • Inhibition in Viral Pathogenesis : A study demonstrated that pharmacological inhibition or genetic depletion of caspase-6 significantly reduced virus replication in models of SARS-CoV-2 infection. The cleavage of viral proteins by caspase-6 was shown to suppress type I interferon (IFN-I) expression, highlighting the enzyme's role in viral pathogenesis .
  • Substrate-Based Inhibition : Novel peptides designed based on the huntingtin cleavage site have shown promise in inhibiting caspase-6 activity. These peptides not only reduce mutant huntingtin toxicity but also protect against motor deficits in animal models .

Efficacy in Neurodegenerative Diseases

Caspase-6 has been implicated in the pathogenesis of Alzheimer's disease (AD) and Huntington's disease (HD). The following table summarizes key findings regarding the efficacy of caspase-6 inhibitors in these conditions:

DiseaseFindingsReference
Alzheimer's DiseaseActive caspase-6 is abundant in AD brains and contributes to amyloid-beta production. Inhibition prevents neuronal death associated with AD pathology.
Huntington's DiseasePeptide inhibitors targeting caspase-6 significantly improved motor performance and cognitive function in HD mouse models.

Case Studies

  • Alzheimer's Disease : In post-mortem analyses, active caspase-6 was found within neurofibrillary tangles and neuritic plaques, suggesting its involvement in AD pathology. Inhibition of this enzyme has been proposed as a therapeutic strategy to mitigate cognitive decline associated with aging and neurodegeneration .
  • Huntington's Disease : A study utilizing a peptide inhibitor demonstrated that continuous administration protected transgenic mice from behavioral deficits related to mutant huntingtin expression. This indicates that targeting caspase-6 may represent a viable therapeutic approach for HD .

Properties

IUPAC Name

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUFGGNCJRWMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.